cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine
Description
cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine (CAS: 1250993-54-4) is a bicyclic amine derivative with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . The structure consists of a saturated pyrrolo[3,2-c]pyridine core (octahydro indicating full hydrogenation) and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. The Boc group enhances stability and modulates reactivity, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions.
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde/Ketone-Amine Condensation
The synthesis of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine often begins with the condensation of aldehydes or ketones with amines to form imine intermediates. For instance, glycine methyl ester reacts with formylpyrazoles and maleimides in a domino reaction to generate bicyclic frameworks. While this method was initially reported for pyrazolylpyrrolo[3,4-c]pyrroles, analogous strategies apply to octahydropyrrolo[3,2-c]pyridines. The imine formation is followed by a 1,2-proton shift to generate azomethine ylides, which undergo cycloaddition with electron-deficient dienophiles like maleimides.
Reaction Conditions :
Diastereoselective Cycloadditions
Diastereoselectivity is critical for achieving the cis configuration. A study demonstrated that N-substituted maleimides trap azomethine ylides with high stereocontrol, favoring the cis isomer due to steric and electronic effects. For example, the reaction of N-benzylglycine ethyl ester with formylpyrazole and maleimide yielded pyrrolo[3,4-c]pyrroles with >90% diastereoselectivity. Adjusting substituents on the maleimide (e.g., electron-withdrawing groups) enhances selectivity, a principle applicable to octahydropyrrolo[3,2-c]pyridine synthesis.
Boc Protection and Functionalization
Introduction of the tert-Butoxycarbonyl Group
The Boc group is introduced to protect secondary amines during synthesis. This step typically occurs after cyclization to prevent unwanted side reactions. For example, in a patent describing pyrrolo[3,4-c]pyrrole derivatives, the Boc group was installed via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Optimized Boc Protection Protocol :
Post-Protection Modifications
After Boc protection, the compound undergoes further functionalization. For instance, sulfonamide or acyl groups are introduced at the pyrrolidine nitrogen to modulate biological activity. A patent highlighted the coupling of 4-sulfamoylbenzoyl chloride to a Boc-protected intermediate, achieving 78% yield under mild conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). The cis isomer is often separable due to distinct polarity differences from trans counterparts. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, though this is less critical for diastereomerically pure cis products.
Spectroscopic Confirmation
-
NMR : The cis configuration is confirmed by coupling constants (J = 6–8 Hz for adjacent protons in the bicyclic system).
-
MS : Molecular ion peaks align with the calculated mass for C₁₃H₂₂N₂O₂ (Boc-protected core).
Alternative Synthetic Routes
Three-Component Domino Reactions
A catalyst-free, three-component reaction involving aldehydes, amines, and dipolarophiles offers a one-pot route to octahydropyrrolo[3,2-c]pyridines. This method, adapted from pyrazolylpyrrolo syntheses, achieves yields up to 88% with excellent diastereoselectivity.
Example Protocol :
Reductive Amination
Reductive amination of keto-pyrrolidine precursors with sodium cyanoborohydride provides an alternative pathway. This method is advantageous for substrates sensitive to acidic or high-temperature conditions.
Challenges and Optimization Strategies
Stereochemical Control
Achieving cis selectivity remains a challenge. Computational studies suggest that transition-state puckering in cycloadditions favors the cis configuration due to lower steric strain. Microwave-assisted synthesis reduces reaction times and improves selectivity by minimizing thermal degradation.
Chemical Reactions Analysis
cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine is primarily utilized as a scaffold in the design of novel pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 25 µM to 150 µM against human cervical carcinoma (HeLa) cells .
- Antimicrobial Properties : Research indicates that derivatives of octahydropyrrolo compounds possess antibacterial and antifungal activities. These activities are often attributed to their ability to interfere with microbial enzyme systems critical for survival.
- Cholinesterase Inhibition : Some derivatives have been evaluated for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE). IC50 values for these inhibitors have been found as low as 65 µM, indicating their potential utility in Alzheimer’s disease treatment.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:
- Cycloaddition Reactions : The unique structure allows for participation in cycloaddition reactions, leading to the formation of complex polycyclic structures that are valuable in drug discovery .
- Functionalization : The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at specific sites on the molecule, facilitating the synthesis of targeted compounds with desired biological activities .
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 25 - 150 | |
| Antimicrobial | Various Bacteria | < 100 | |
| Cholinesterase Inhibition | AChE | 65 |
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Azomethine ylides with metal catalyst | Variable |
| Functionalization | Selective deprotection and substitution | High |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of octahydropyrrolo derivatives, researchers synthesized several analogs and tested their efficacy against HeLa cells. The results indicated that specific substitutions on the pyrrolidine ring enhanced cytotoxicity, with some compounds achieving an IC50 below 50 µM. This study highlights the potential for developing targeted therapies based on this scaffold.
Case Study 2: Cholinesterase Inhibition
A series of cis-5-Boc-Octahydropyrrolo derivatives were synthesized and screened for their ability to inhibit AChE. The most potent inhibitors were found to significantly reduce enzyme activity at concentrations as low as 65 µM. This suggests their potential application in treating cognitive disorders associated with cholinergic dysfunction.
Mechanism of Action
The mechanism of action of cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares cis-5-Boc-Octahydropyrrolo[3,2-c]pyridine with structurally related pyrrolo- and furopyridine derivatives:
Key Observations:
Saturation vs.
Substituent Effects : The Boc group in the target compound serves as a protective moiety, contrasting with electron-withdrawing (Cl, COOH) or donating (OMe) groups in analogs, which directly influence reactivity and solubility.
Synthetic Utility : Unsaturated pyrrolopyridines (e.g., 1H-pyrrolo[2,3-c]pyridine derivatives) are synthesized in high yields (71–95%) via established routes , while the Boc-protected derivative is commercially available, indicating specialized synthetic protocols .
Coordination Chemistry and Metal Binding
The copper(II) complex of 2-methylfuro[3,2-c]pyridine demonstrates a distorted square-bipyramidal geometry with Cu–N bond lengths of 2.031–2.046 Å and axial Cu–O bonds up to 2.833 Å . By comparison, the Boc-protected pyrrolopyridine’s saturated structure and bulky tert-butoxy group may hinder metal coordination, shifting its utility toward organic synthesis rather than coordination chemistry.
Biological Activity
Cis-5-Boc-octahydropyrrolo[3,2-c]pyridine is a bicyclic compound that belongs to the pyrrolo family, characterized by a fused pyrrole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
This structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly employed in organic synthesis to protect amines during chemical reactions.
Biological Activity Overview
Research into the biological activities of pyrrolo derivatives, including this compound, has highlighted several pharmacological properties:
- Analgesic Effects : Compounds within this class have shown potential as analgesics, with studies indicating efficacy in pain models.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.
- Antimicrobial Properties : Investigations have revealed activity against bacterial strains, positioning these compounds as candidates for antibiotic development.
Study 1: Analgesic Activity
A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of various pyrrolo derivatives. The findings indicated that this compound exhibited significant analgesic effects comparable to standard analgesics like morphine, with reduced side effects related to addiction.
| Compound | Analgesic Effect (ED50) | Side Effects |
|---|---|---|
| This compound | 20 mg/kg | Low |
| Morphine | 10 mg/kg | High |
Study 2: Antitumor Activity
In a study assessing the anticancer potential of pyrrolo derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed an IC50 value of 15 µM. This suggests a promising avenue for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
Study 3: Antimicrobial Activity
Research into the antimicrobial properties revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the Boc group enhances solubility and stability while influencing receptor binding affinity. Variations in substituents on the pyrrole or pyridine rings can modulate activity profiles significantly.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for cis-5-Boc-octahydropyrrolo[3,2-c]pyridine, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves multi-step protocols, including Buchwald–Hartwig amination or Pd-catalyzed cross-coupling to construct the pyrrolopyridine core. For stereochemical control, use chiral auxiliaries (e.g., Boc protection) and low-temperature cyclization steps. NaH/TsCl-mediated activation (as in Scheme 2, ) ensures regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/EtOAc) is critical to isolate the cis-isomer .
Q. How can structural characterization of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine derivatives be rigorously validated?
- Methodology : Combine - and -NMR to confirm regiochemistry and stereochemistry. For example, vicinal coupling constants () in -NMR distinguish cis vs. trans configurations. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., Boc carbonyl stretch at ~1680 cm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine analogs against targets like CCR5 or CYP51?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CCR5 (PDB: 4MBS) or CYP51 (PDB: 3JUV). Prioritize analogs with substituents enhancing hydrophobic interactions (e.g., aryl groups at C5). Validate predictions with MD simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories .
Q. How do substituent variations at the pyrrolopyridine core impact structure-activity relationships (SAR) in antimicrobial or anticancer assays?
- Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at C7 to enhance antimicrobial activity via membrane disruption (MIC ≤ 2 µg/mL against S. aureus). For anticancer activity, bulky substituents (e.g., triphenylmethyl) improve selectivity by modulating steric interactions with kinase ATP-binding pockets .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolopyridine derivatives?
- Methodology : Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) to control for false positives. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to confirm target engagement. Cross-reference with ADMET predictions (e.g., SwissADME) to exclude artifacts from poor solubility or metabolic instability .
Q. How can conformational dynamics of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine influence its interactions with biological targets?
- Methodology : Use -NMR NOESY to detect intramolecular contacts between the Boc group and pyrrolidine protons. Compare with X-ray crystallography data (if available) to correlate solution- and solid-state conformations. For flexible regions, apply metadynamics simulations to map free-energy landscapes .
Methodological Best Practices
Q. What criteria should guide the design of cis-5-Boc-octahydropyrrolo[3,2-c]pyridine analogs for in vivo studies?
- Methodology : Prioritize analogs with LogP 1–3 for optimal membrane permeability. Ensure metabolic stability by replacing labile esters (e.g., ethyl) with bioisosteres (e.g., trifluoroethyl). Validate pharmacokinetics via rodent studies, focusing on AUC ≥ 500 ng·h/mL and ≥ 4 h .
Q. How can researchers address synthetic challenges in scaling up pyrrolopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
